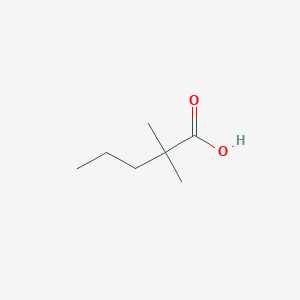

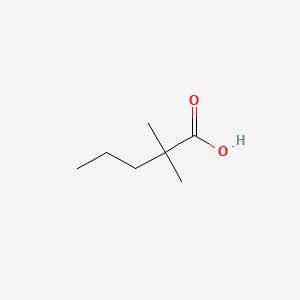

2,2-Dimethylpentanoic acid

Descripción

Propiedades

IUPAC Name |

2,2-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-5-7(2,3)6(8)9/h4-5H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYCZAWRXHAAPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152141 | |

| Record name | 2,2-Dimethylvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185-39-3 | |

| Record name | 2,2-Dimethylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylpentanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethylvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYLVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95233IS466 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethylpentanoic Acid: Properties, Synthesis, Analysis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethylpentanoic acid (CAS No. 1185-39-3), a branched-chain carboxylic acid. The document details its physicochemical properties, outlines potential synthetic and analytical methodologies, and explores its emerging role in drug discovery and development. Particular focus is given to the potential modulation of Peroxisome Proliferator-Activated Receptors (PPARs) and its influence on the γ-aminobutyric acid (GABA) system. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, analytical chemistry, and pharmacology.

Chemical and Physical Properties

This compound, also known as 2,2-dimethylvaleric acid, is a seven-carbon branched-chain fatty acid.[1] Its structure features a pentanoic acid backbone with two methyl groups attached to the alpha-carbon.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 1185-39-3 | [2][3] |

| Molecular Formula | C₇H₁₄O₂ | [2][3] |

| Molecular Weight | 130.18 g/mol | [3] |

| Density | 0.918 g/mL at 20 °C | [4] |

| Boiling Point | 200-205 °C | [4] |

| Melting Point | -55.77 °C (estimate) | [4] |

| Flash Point | 200-205 °C | [4] |

| Refractive Index | n20/D 1.422 | [5] |

| pKa | ~4.969 (estimate) | [6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be challenging due to steric hindrance around the quaternary α-carbon. A common retrosynthetic approach involves the alkylation of a suitable enolate. A potential synthetic route is outlined below.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are reacted with 1-bromopropane (B46711) in anhydrous diethyl ether to form propyl magnesium bromide.

-

Grignard Reaction: The solution of propyl magnesium bromide is cooled in an ice bath. A solution of tert-butyl cyanide in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Hydrolysis: The resulting intermediate ketimine is hydrolyzed by the slow addition of aqueous acid (e.g., 10% H₂SO₄). The mixture is then heated under reflux to ensure complete hydrolysis to the carboxylic acid.

-

Workup and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by vacuum distillation.

Note: A previously attempted synthesis via nucleophilic substitution of 2-chloro-2-methylpentane (B1597335) with sodium cyanide followed by hydrolysis was reported to be unsuccessful, likely due to steric hindrance at the tertiary carbon, leading to elimination rather than substitution.[3][7]

Analytical Methodologies

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound, typically requiring derivatization to increase its volatility.

Sample Preparation and Derivatization:

-

Extraction: For biological samples, a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) under acidic conditions can be employed.

-

Derivatization: The extracted and dried sample is derivatized to form a more volatile ester. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by forming a methyl ester using diazomethane (B1218177) or an acidic methanol (B129727) solution.

GC-MS Parameters (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injection Mode: Splitless.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), ramp to a high temperature (e.g., 250 °C).

-

Carrier Gas: Helium.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of this compound.

Expected ¹H NMR Spectral Data (in CDCl₃):

-

~11-12 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

~1.5 ppm (t, 2H): Methylene group adjacent to the terminal methyl group (-CH₂-CH₃).

-

~1.2 ppm (s, 6H): Two methyl groups on the α-carbon (-C(CH₃)₂-).

-

~0.9 ppm (t, 3H): Terminal methyl group (-CH₂-CH₃).

-

~1.4 ppm (sextet, 2H): Methylene group (-CH₂-CH₂-CH₃).

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

~185 ppm: Carboxylic acid carbon (-COOH).

-

~45 ppm: Quaternary α-carbon (-C(CH₃)₂-).

-

~40 ppm: Methylene group (-CH₂-CH₂-CH₃).

-

~25 ppm: Methyl groups on the α-carbon (-C(CH₃)₂-).

-

~17 ppm: Methylene group (-CH₂-CH₃).

-

~14 ppm: Terminal methyl group (-CH₂-CH₃).

Applications in Drug Development

While this compound itself is not a widely used therapeutic agent, its structural motif is of interest in medicinal chemistry. Its derivatives have shown potential as modulators of key biological targets.

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Derivatives of this compound have been investigated as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.

References

- 1. A chemist in need of 2,2 -dimethylpentanoic acid decided to synthesize so.. [askfilo.com]

- 2. This compound | C7H14O2 | CID 14455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. 2,2-DIMETHYLHEXANOIC ACID(813-72-9) 1H NMR [m.chemicalbook.com]

- 5. GABA(A) Receptor Dynamics and Constructing GABAergic Synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylpentanoic acid, also known as 2,2-dimethylvaleric acid, is a branched-chain fatty acid (BCFA) with the chemical formula C7H14O2.[1] As a member of the carboxylic acid family, its unique structural characteristics, particularly the gem-dimethyl group at the alpha-position, influence its physical and chemical behavior. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental methodologies for their determination, and presents logical workflows for its synthesis and analysis. This document is intended to serve as a foundational resource for professionals in research, chemical synthesis, and drug development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some reported values, particularly for melting and boiling points, show variation in the literature, which may be attributable to different experimental conditions or the presence of impurities.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,2-Dimethylvaleric acid, Neoheptanoic acid | [2] |

| CAS Number | 1185-39-3 | [3] |

| Molecular Formula | C7H14O2 | [3] |

| Molar Mass | 130.18 g/mol | [3] |

| Appearance | Clear, colorless to light yellow/orange liquid | [1] |

| Density | 0.918 g/mL at 20 °C | [3] |

| Melting Point | -55.77 °C (estimate) | [1] |

| Boiling Point | 200-205 °C (at 760 Torr) | [1] |

| 101-102 °C (at 11 Torr) | ||

| Acid Dissociation Constant (pKa) | 4.969 at 25 °C | [1] |

| Vapor Pressure | 0.0889 mmHg at 25 °C | [1] |

| Flash Point | 200-205 °C | [1] |

| Refractive Index (n20/D) | 1.422 | [1] |

| Octanol/Water Partition Coefficient (XLogP3) | 2.1 | [2] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to the characterization of a chemical compound. The following sections detail generalized, yet comprehensive, protocols for measuring key properties of carboxylic acids like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the capillary method is highly effective.[4][5]

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small-diameter test tube or a fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample.

-

Apparatus Setup: The test tube assembly is securely attached to a thermometer. This unit is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heat distribution.[6]

-

Heating: The heating bath is heated gently. As the temperature rises, dissolved air will first be expelled from the capillary tube. As the temperature approaches the boiling point, the vapor pressure of the sample will increase, forcing a steady stream of bubbles to emerge from the open end of the inverted capillary.[7]

-

Observation: The heating is discontinued (B1498344) once a continuous and rapid stream of bubbles is observed. The apparatus is allowed to cool slowly.

-

Boiling Point Determination: The boiling point is recorded as the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube. At this precise moment, the vapor pressure inside the capillary equals the external atmospheric pressure.[4]

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a highly precise technique for determining the pKa of a substance by monitoring pH changes during the neutralization of the acid with a strong base.[8][9]

Methodology:

-

System Calibration: A potentiometer (pH meter) is calibrated using a minimum of three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[10]

-

Sample Preparation: A solution of this compound is prepared in water or a suitable co-solvent if solubility is low. The concentration should be sufficient to produce a detectable change in the titration curve (typically ≥ 10⁻⁴ M).[9] To maintain a constant ionic strength, a background electrolyte like KCl is added. The solution is purged with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide.[10]

-

Titration: The sample solution is placed in a reaction vessel with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.[10]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to stabilize before each reading.

-

Data Analysis: The collected data (pH versus volume of titrant added) is plotted to generate a titration curve. The equivalence point is identified as the inflection point of the curve. The pKa is determined from the pH value at the half-equivalence point, as described by the Henderson-Hasselbalch equation.[8]

Determination of Aqueous Solubility (Turbidimetric Method)

The solubility of a sparingly soluble compound like a fatty acid can be assessed by monitoring the turbidity of a solution as the concentration of the analyte is increased.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a water-miscible organic solvent.

-

Serial Dilutions: A series of aqueous solutions with increasing concentrations of the fatty acid are prepared by adding known volumes of the stock solution to a buffered aqueous medium.

-

Turbidity Measurement: The turbidity of each solution is measured using a turbidimeter or a spectrophotometer at a wavelength where the compound does not absorb.[11]

-

Solubility Limit Determination: The point at which a sharp increase in turbidity is observed corresponds to the formation of a separate phase (e.g., micelles or an oil phase), indicating that the solubility limit of the compound in the aqueous medium has been exceeded.[12] The concentration just before this sharp increase is taken as the aqueous solubility.

-

Confirmation: Dynamic Light Scattering (DLS) can be used as a complementary technique to detect the formation and size of supramolecular assemblies or particles as the concentration approaches and surpasses the solubility limit.[11]

Logical and Experimental Workflows

Visualizing experimental and logical processes is crucial for understanding complex chemical procedures and relationships. The following diagrams, created using the DOT language, illustrate key workflows relevant to this compound.

Proposed Synthesis and Rationale

The synthesis of this compound via nucleophilic substitution presents a classic example of steric hindrance influencing reaction pathways. A common textbook approach involving a nitrile intermediate fails for this specific structure.

Caption: Synthetic pathways for this compound.

The diagram above illustrates why the direct nucleophilic substitution (SN2) reaction of 2-chloro-2-methylpentane with sodium cyanide is ineffective due to the steric hindrance of the tertiary carbon, leading to elimination rather than substitution.[13][14] A more viable synthetic route involves the formation of a Grignard reagent followed by carboxylation.

Analytical Workflow for Purity and Identification

The characterization of a synthesized or isolated sample of this compound requires a multi-step analytical approach to confirm its identity and quantify its purity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, often requiring derivatization to improve the volatility of the carboxylic acid.

Caption: Analytical workflow for this compound via GC-MS.

This workflow outlines the key steps, from sample preparation involving extraction and derivatization to make the analyte suitable for gas chromatography, through to analysis and data interpretation.[1][15][16] The retention time provides identification against a known standard, the mass spectrum confirms the molecular structure, and the integrated peak area allows for quantification.[16]

Metabolic Context of Branched-Chain Fatty Acids

As a BCFA, this compound is related to a class of fatty acids that undergo specialized metabolic processing. BCFAs with a methyl group at the β-carbon (C3), like phytanic acid, cannot be directly metabolized by β-oxidation and must first undergo α-oxidation in the peroxisome.[17][18]

Caption: Simplified metabolic pathway for branched-chain fatty acids.

This diagram shows the initial α-oxidation steps required for BCFAs with β-position methyl branches to produce a substrate, pristanic acid, which can then enter the standard β-oxidation pathway for energy production.[17][19] This specialized pathway is critical for the metabolism of certain dietary lipids.[18]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H14O2 | CID 14455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. web.williams.edu [web.williams.edu]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. A chemist in need of 2,2 -dimethylpentanoic acid decided to synthesize so.. [askfilo.com]

- 14. homework.study.com [homework.study.com]

- 15. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lipidmaps.org [lipidmaps.org]

- 17. benchchem.com [benchchem.com]

- 18. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2,2-Dimethylpentanoic Acid

This technical guide provides a comprehensive overview of the physicochemical properties of 2,2-Dimethylpentanoic acid, with a focus on its molecular weight and chemical formula. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Physicochemical Properties

This compound, also known as 2,2-dimethylvaleric acid, is a branched-chain carboxylic acid.[1][2] Its chemical structure and properties are of interest in various chemical synthesis and research applications.

Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C7H14O2 | [1][3][4] |

| Molecular Weight | 130.19 g/mol | [1] |

| CAS Registry Number | 1185-39-3 | [1][3] |

| Density | 0.918 g/mL at 20 °C | [1][3] |

| IUPAC Name | This compound | [2] |

| SMILES | CCCC(C)(C)C(O)=O | [1] |

| InChIKey | ZRYCZAWRXHAAPZ-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

The characterization of this compound relies on standard analytical techniques. Below is a detailed experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common method for the identification and quantification of volatile and semi-volatile organic compounds.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the purity of a this compound sample and confirm its molecular weight.

Materials:

-

This compound sample

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

-

High-purity solvent (e.g., Dichloromethane or Hexane)

-

GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Accurately weigh 1 mg of the this compound sample into a clean glass vial.

-

Add 1 mL of the high-purity solvent to dissolve the sample.

-

To facilitate volatilization, add 100 µL of the derivatizing agent to the solution.

-

Cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.

-

Allow the sample to cool to room temperature before analysis.

-

-

GC-MS Instrumentation Setup:

-

Injector Temperature: 250°C

-

Injection Mode: Split (e.g., 20:1 split ratio)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

The retention time of the derivatized this compound peak will be used for identification.

-

The mass spectrum of the peak will be analyzed to confirm the molecular ion and fragmentation pattern, which should be consistent with the structure of the derivatized compound.

-

Purity is determined by calculating the peak area of the analyte relative to the total peak area of all components in the chromatogram.

-

Visualizations

The following diagrams illustrate key workflows relevant to the characterization and potential application of chemical compounds like this compound.

Caption: Workflow for the synthesis and characterization of a chemical compound.

Caption: Relationship between molecular formula, structure, and properties.

References

solubility of 2,2-Dimethylpentanoic acid in organic solvents

An In-depth Technical Guide on the Solubility of 2,2-Dimethylpentanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a seven-carbon branched-chain carboxylic acid, presents a molecular structure that influences its physicochemical properties, most notably its solubility in various media. Understanding its behavior in organic solvents is crucial for a range of applications, including chemical synthesis, formulation development, and drug delivery. This technical guide provides a comprehensive overview of the solubility of this compound, including comparative data from structurally similar carboxylic acids, detailed experimental protocols for solubility determination, and a discussion of the factors governing its solubility.

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, it is generally characterized as being soluble in common organic solvents. To provide a quantitative perspective, this guide presents solubility data for analogous compounds, including heptanoic acid (a straight-chain C7 isomer), valeric acid (a straight-chain C5 acid), and pivalic acid (a branched-chain C5 acid with a tert-butyl group analogous to the 2,2-dimethyl group). These analogs serve as valuable reference points for estimating the solubility behavior of this compound.

Factors Influencing the Solubility of Carboxylic Acids in Organic Solvents

The solubility of a carboxylic acid in an organic solvent is a result of the interplay between the solute's and solvent's molecular properties. Key factors include:

-

Polarity: The carboxyl group (-COOH) is polar and capable of hydrogen bonding. The solubility in polar organic solvents is influenced by the ability of the solvent to interact with this functional group.

-

Hydrocarbon Chain: The nonpolar alkyl chain of the carboxylic acid interacts with the organic solvent through van der Waals forces. The size and branching of this chain play a significant role.

-

Solvent Properties: The polarity, hydrogen bonding capability, and molecular size of the solvent are critical in determining its capacity to solvate the carboxylic acid.

-

Temperature: Generally, solubility increases with temperature, although the extent of this effect varies depending on the specific solute-solvent system.

-

Presence of Water: Trace amounts of water in organic solvents can, in some cases, enhance the solubility of carboxylic acids.[1]

The diagram below illustrates the key relationships influencing the solubility of carboxylic acids.

Caption: Key factors influencing the solubility of carboxylic acids.

Quantitative Solubility Data of Analogous Carboxylic Acids

The following tables summarize the available quantitative solubility data for heptanoic acid, valeric acid, and pivalic acid in various organic solvents. This information provides a basis for estimating the solubility of this compound.

Table 1: Solubility of Heptanoic Acid (C7H14O2) in Organic Solvents

| Solvent | Solubility | Temperature (°C) |

| Ethanol | Soluble[2] | 15[2] |

| Diethyl Ether | Soluble[2] | 15[2] |

| Acetone | Soluble[2] | Not Specified |

| Chloroform | Soluble[3] | Not Specified |

| Dimethylformamide (DMF) | Soluble[2] | 15[2] |

| Dimethyl Sulfoxide (DMSO) | Soluble[2] | 15[2] |

Table 2: Solubility of Valeric Acid (C5H10O2) in Organic Solvents

| Solvent | Solubility | Temperature (°C) |

| Ethanol | Soluble[4][5] | Not Specified |

| Diethyl Ether | Soluble[4][5] | Not Specified |

Table 3: Solubility of Pivalic Acid (C5H10O2) in Organic Solvents

| Solvent | Solubility ( g/100 g solvent) | Temperature (°C) |

| Ethanol | Very Soluble[6] | Not Specified |

| Diethyl Ether | Very Soluble[6] | Not Specified |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[7]

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess amount of the solid solute with a solvent over a specified period and then measuring the concentration of the dissolved solute in the saturated solution.

Materials and Equipment:

-

This compound

-

Selected organic solvents

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker within a constant temperature bath (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV/Vis spectrophotometry.

The following diagram outlines the general workflow for solubility determination.

Caption: General workflow for solubility determination.

Analytical Quantification

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for determining the concentration of a solute.[8]

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.

-

Column: A C18 reversed-phase column is commonly used.

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

Calibration: A calibration curve is generated by injecting standard solutions of known concentrations of this compound.

-

Analysis: The concentration of the diluted sample is determined by comparing its peak area to the calibration curve.

4.2.2. UV/Vis Spectrophotometry

For compounds with a suitable chromophore, UV/Vis spectrophotometry offers a simpler and faster method for concentration determination.

-

Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound in the specific solvent is determined by scanning a solution of the compound across a range of UV-visible wavelengths.

-

Calibration: A standard curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax.

-

Analysis: The absorbance of the diluted sample is measured, and its concentration is calculated using the Beer-Lambert law and the standard curve.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is limited, its structural characteristics suggest good solubility in a range of common organic solvents. By referencing the solubility of analogous carboxylic acids such as heptanoic acid, valeric acid, and pivalic acid, researchers can make informed estimations for their experimental designs. The detailed experimental protocols provided in this guide, particularly the shake-flask method coupled with HPLC or UV/Vis analysis, offer a robust framework for the accurate determination of its solubility. A thorough understanding of the factors influencing solubility and the application of standardized experimental methods are essential for the successful utilization of this compound in scientific research and development.

References

- 1. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 2. Heptanoic Acid | C7H14O2 | CID 8094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. manavchem.com [manavchem.com]

- 5. Valeric acid CAS#: 109-52-4 [amp.chemicalbook.com]

- 6. pivalic acid [chemister.ru]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. pharmaguru.co [pharmaguru.co]

An In-Depth Technical Guide to the Spectral Data of 2,2-Dimethylpentanoic Acid

Introduction

2,2-Dimethylpentanoic acid (also known as 2,2-dimethylvaleric acid) is a branched-chain carboxylic acid with the chemical formula C₇H₁₄O₂. Its structure, featuring a quaternary carbon at the alpha position, gives rise to distinct spectral characteristics. This guide provides a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for researchers, scientists, and professionals in drug development. The information herein is crucial for the identification, characterization, and purity assessment of this compound.

Data Presentation

The spectral data for this compound is summarized in the following tables. It is important to note that while some of this data is from experimental sources, the NMR data is largely predicted based on established principles of spectroscopy and analysis of analogous structures due to the limited availability of complete, published experimental spectra.

¹H NMR (Proton NMR) Spectral Data (Predicted)

| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |

| -COOH | 10.0 - 12.0 | Singlet (broad) | 1H | N/A |

| -CH₂- (C4) | 1.45 - 1.55 | Triplet | 2H | ~7.5 |

| -CH₂- (C3) | 1.25 - 1.35 | Sextet | 2H | ~7.5 |

| -C(CH₃)₂ | 1.15 - 1.25 | Singlet | 6H | N/A |

| -CH₃ (C5) | 0.85 - 0.95 | Triplet | 3H | ~7.5 |

¹³C NMR (Carbon NMR) Spectral Data (Predicted)

| Carbon Atom | Chemical Shift (δ) (ppm) |

| C=O (C1) | 180 - 185 |

| -C(CH₃)₂ (C2) | 40 - 45 |

| -CH₂- (C3) | 35 - 40 |

| -C(CH₃)₂ | 20 - 25 |

| -CH₂- (C4) | 15 - 20 |

| -CH₃ (C5) | 10 - 15 |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2500-3300 | O-H stretch (from carboxylic acid) | Strong, Broad |

| 2960-2870 | C-H stretch (from alkyl groups) | Strong |

| ~1710 | C=O stretch (from carboxylic acid) | Strong, Sharp |

| ~1465 | C-H bend (from -CH₂- and -CH₃) | Medium |

| ~1280 | C-O stretch (from carboxylic acid) | Medium |

| ~930 | O-H bend (out-of-plane, from carboxylic acid dimer) | Medium, Broad |

Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by fragmentation patterns typical for branched carboxylic acids. The molecular ion peak is often weak or absent.

| m/z | Proposed Fragment Ion | Relative Abundance |

| 130 | [C₇H₁₄O₂]⁺ (Molecular Ion) | Very Low |

| 88 | [M - C₃H₆]⁺ (McLafferty rearrangement) | High |

| 85 | [M - COOH]⁺ or [C₅H₉O]⁺ | High |

| 43 | [C₃H₇]⁺ | High |

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: The NMR tube is placed in the spectrometer probe. The magnetic field is locked onto the deuterium (B1214612) signal of the solvent and shimmed to optimize homogeneity. For ¹H NMR, a standard 90° pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is conveniently acquired using the neat liquid. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, forming a thin capillary film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment is recorded first. The prepared sample is then placed in the spectrometer's beam path. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are co-added.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum, which is plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is typically used. The sample molecules are bombarded with a high-energy electron beam (usually 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound like this compound.

Synthesis of 2,2-Dimethylpentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the primary synthetic routes to 2,2-dimethylpentanoic acid, a neoalkanoic acid of interest in various chemical and pharmaceutical applications. The document details two principal successful methodologies: the carboxylation of a Grignard reagent and the Koch-Haaf reaction. A common but unsuccessful synthetic attempt via nucleophilic substitution is also discussed to provide a comprehensive understanding of the challenges associated with the synthesis of sterically hindered carboxylic acids. This guide includes detailed experimental protocols, a comparative summary of quantitative data, and visualizations of the reaction pathways and workflows to aid in laboratory-scale synthesis and process development.

Introduction

This compound, also known as neoheptanoic acid, is a seven-carbon branched-chain carboxylic acid. Its structure, featuring a quaternary carbon center adjacent to the carboxyl group, imparts significant steric hindrance. This unique structural motif is responsible for the compound's characteristic properties, such as thermal and oxidative stability, which are of interest in the development of pharmaceuticals, lubricants, and polymers. The synthesis of such sterically hindered acids presents unique challenges, often precluding traditional synthetic methodologies. This guide explores the most viable pathways for the preparation of this compound, providing detailed practical guidance for its synthesis.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound is most effectively achieved through methods that can accommodate the formation of a sterically encumbered carboxylic acid moiety. The two most prominent and successful routes are the Grignard reaction with carbon dioxide and the Koch-Haaf reaction. An alternative, more intuitive approach via a Williamson ether synthesis-like substitution reaction, however, proves to be ineffective.

Unsuccessful Route: Nucleophilic Substitution (S\textsubscript{N}2)

A common strategy for the synthesis of carboxylic acids involves the reaction of an alkyl halide with sodium cyanide, followed by hydrolysis of the resulting nitrile. However, in the case of this compound, the logical precursor would be a tertiary alkyl halide, such as 2-chloro-2-methylpentane (B1597335). The reaction of this substrate with sodium cyanide fails to produce the desired nitrile intermediate.[1][2]

The failure of this pathway is attributed to the high degree of steric hindrance at the tertiary carbon center, which prevents the backside attack required for an S\textsubscript{N}2 reaction. Instead, the cyanide ion acts as a base, leading to an E2 elimination reaction, which yields an alkene as the major product.[1][2]

Recommended Synthetic Routes

Grignard Reagent Carboxylation

The carboxylation of a Grignard reagent is a robust and reliable method for the laboratory-scale synthesis of this compound. This multi-step process involves the formation of a Grignard reagent from a suitable alkyl halide, followed by its reaction with carbon dioxide (dry ice) and subsequent acidic workup.[3]

Logical Workflow for Grignard Synthesis

Caption: Workflow for the synthesis of this compound via Grignard carboxylation.

Materials:

-

2-chloro-2-methylpentane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Concentrated hydrochloric acid

-

Iodine (crystal, as initiator)

Procedure:

Step 1: Formation of the Grignard Reagent

-

All glassware must be thoroughly dried in an oven and assembled hot under a nitrogen atmosphere to exclude moisture.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 2-chloro-2-methylpentane (1 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the alkyl halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

-

Once the reaction has started, add the remaining 2-chloro-2-methylpentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

-

Cool the Grignard reagent solution in an ice bath.

-

In a separate beaker, crush a generous excess of dry ice.

-

Slowly and carefully, pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. A solid mass will form.

-

Allow the excess dry ice to sublime.

Step 3: Acidic Workup and Purification

-

To the reaction mixture, slowly add a cold solution of dilute hydrochloric acid with stirring to dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. The organic layer containing the carboxylic acid will separate from the aqueous layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by distillation under reduced pressure.

Koch-Haaf Reaction

The Koch-Haaf reaction is an industrially significant method for the synthesis of tertiary carboxylic acids.[4][5] This reaction involves the carbonylation of an alcohol or alkene under strongly acidic conditions. Carbon monoxide is often generated in situ from formic acid, which makes the procedure more amenable to a laboratory setting.[6]

Reaction Pathway for the Koch-Haaf Synthesis

Caption: Key intermediates in the Koch-Haaf synthesis of this compound.

Materials:

-

2-methyl-2-pentanol

-

Concentrated sulfuric acid (98%)

-

Formic acid (98-100%)

-

Ice-cold water

-

Diethyl ether

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet, place chilled concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to maintain a low temperature.

-

In the dropping funnel, prepare a mixture of 2-methyl-2-pentanol (1 equivalent) and formic acid (1.2 equivalents).

-

Add the alcohol-formic acid mixture dropwise to the vigorously stirred sulfuric acid, ensuring the temperature remains below 10 °C. The addition should be slow to control the evolution of carbon monoxide.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours, and then let it slowly warm to room temperature and stir overnight.

-

Pour the reaction mixture slowly onto a large amount of crushed ice with stirring.

-

Extract the aqueous mixture with three portions of diethyl ether.

-

Combine the organic extracts and wash them with water and then brine.

-

Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Quantitative Data Summary

| Parameter | Grignard Carboxylation | Koch-Haaf Reaction | Nucleophilic Substitution (S\textsubscript{N}2) |

| Precursor(s) | 2-chloro-2-methylpentane | 2-methyl-2-pentanol, Formic Acid | 2-chloro-2-methylpentane, NaCN |

| Key Reagents | Mg, CO\textsubscript{2} (dry ice) | H\textsubscript{2}SO\textsubscript{4} | NaCN, H\textsubscript{3}O\textsuperscript{+} |

| Typical Yield | 50-90%[2] | >80%[5] | 0% (Elimination product predominates)[1][2] |

| Reaction Conditions | Anhydrous, low temperature for carboxylation | Strongly acidic, low to ambient temperature | - |

| Scalability | Good for laboratory scale | Excellent for industrial scale | Not applicable |

| Purity of Crude | Good, requires purification | Good, requires purification | Not applicable |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm\textsuperscript{-1} due to the O-H stretching of the carboxylic acid, and a strong absorption band around 1700 cm\textsuperscript{-1} corresponding to the C=O stretching are characteristic.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

\textsuperscript{1}H NMR: The spectrum is expected to show signals for the propyl group protons and a singlet for the two methyl groups at the C2 position. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

\textsuperscript{13}C NMR: The spectrum will show distinct signals for all seven carbon atoms, including the characteristic carbonyl carbon signal in the range of 170-180 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (130.18 g/mol ).[7]

Conclusion

The synthesis of this compound is most reliably achieved via the carboxylation of a Grignard reagent or through the Koch-Haaf reaction. The Grignard route is well-suited for laboratory-scale preparations, offering good yields and procedural simplicity, provided that anhydrous conditions are maintained. The Koch-Haaf reaction is a powerful industrial method that can also be adapted for laboratory use, providing high yields from readily available precursors. The attempted synthesis through nucleophilic substitution of a tertiary halide is not a viable route due to competing elimination reactions. The choice of synthetic method will depend on the desired scale of production, available starting materials, and the specific capabilities of the laboratory.

References

- 1. odp.library.tamu.edu [odp.library.tamu.edu]

- 2. reddit.com [reddit.com]

- 3. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]

- 4. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 5. Koch reaction - Wikipedia [en.wikipedia.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. researchgate.net [researchgate.net]

The Biological Versatility of 2,2-Dimethylpentanoic Acid and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of 2,2-dimethylpentanoic acid and its derivatives. While quantitative data on the potency and efficacy of these specific compounds are not extensively available in publicly accessible literature, this document outlines the key biological effects, details the experimental methodologies for their assessment, and presents visual representations of the relevant biological pathways and experimental workflows. The primary biological activities identified include modulation of lipid metabolism through peroxisome proliferator-activated receptor (PPAR) activation, enhancement of GABAergic neurotransmission, and potential antimicrobial effects. This guide serves as a foundational resource for researchers interested in the further investigation and development of this class of compounds.

Core Biological Activities

This compound, a branched-chain fatty acid, and its derivatives have been noted for several biological activities, primarily revolving around metabolic regulation and neurochemical modulation.

Hypolipidemic Effects via PPAR Activation

Derivatives of this compound have been identified as activators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the α and γ isoforms. PPARs are nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism.

-

PPARα Activation: Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, resulting in a reduction of circulating triglycerides.

-

PPARγ Activation: PPARγ is a key regulator of adipogenesis and insulin (B600854) sensitivity. Its activation can improve glucose uptake and lower blood glucose levels.

The structural feature of a quaternary α-carbon in this compound and its derivatives is thought to contribute to their metabolic stability, enhancing their therapeutic potential.

Neurochemical Modulation: Enhancement of GABA Levels

Studies have indicated that this compound can influence the central nervous system by increasing the levels of the main inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This suggests potential applications in conditions related to neuronal hyperexcitability. The precise mechanism of this GABAergic enhancement is an area for further investigation.

Antimicrobial Activity

Weak antimicrobial activity against certain bacterial and fungal strains has been reported for this compound, in line with the known antimicrobial properties of other fatty acids. The mechanism is likely related to the disruption of microbial cell membranes.

Quantitative Data Summary

A thorough review of the available scientific literature did not yield specific quantitative data such as IC50, EC50, or Minimum Inhibitory Concentration (MIC) values for this compound or its direct derivatives for the aforementioned biological activities. The data presented in the literature is largely qualitative, describing the presence of these activities without specifying their potency and efficacy. The following table is provided as a template for future studies to populate as quantitative data becomes available.

| Compound | Target/Organism | Assay Type | Quantitative Metric (e.g., EC50, MIC) | Value | Reference |

| This compound | PPARα | Reporter Assay | EC50 | Data not available | |

| This compound | PPARγ | Reporter Assay | EC50 | Data not available | |

| This compound | Staphylococcus aureus | Broth Microdilution | MIC | Data not available | |

| This compound | Candida albicans | Broth Microdilution | MIC | Data not available | |

| Derivative X | Brain Tissue | In vivo MRS | % GABA Increase | Data not available |

Experimental Protocols

The following are detailed methodologies for assessing the key biological activities of this compound and its derivatives.

PPARα/γ Activation Assays

This assay is used to determine the ability of a compound to activate PPARα or PPARγ and drive the expression of a reporter gene.

-

Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.

-

Plasmids:

-

An expression vector for full-length human or mouse PPARα or PPARγ.

-

A reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene (e.g., pGL3-PPRE-luc).

-

A control plasmid for normalization of transfection efficiency (e.g., a plasmid expressing Renilla luciferase).

-

-

Procedure:

-

Seed HEK293T cells in 24-well plates.

-

Transfect the cells with the PPAR expression vector, the PPRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (this compound or its derivatives) or a known PPAR agonist as a positive control (e.g., rosiglitazone (B1679542) for PPARγ, GW7647 for PPARα). A vehicle control (e.g., DMSO) should also be included.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control. The EC50 value, the concentration at which 50% of the maximal response is observed, can be determined by fitting the dose-response data to a sigmoidal curve.

This method measures the change in the expression of known PPAR target genes in response to compound treatment.

-

Cell Line: A metabolically active cell line such as HepG2 (for PPARα) or 3T3-L1 adipocytes (for PPARγ) is suitable.

-

Procedure:

-

Culture the cells to an appropriate confluency.

-

Treat the cells with the test compound at various concentrations for a specified period (e.g., 24 hours).

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using primers specific for PPAR target genes (e.g., CPT1A, ACOX1 for PPARα; FABP4, LPL for PPARγ) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

-

Data Analysis: Use the comparative Ct (ΔΔCt) method to calculate the relative fold change in the expression of the target genes in compound-treated cells compared to vehicle-treated cells.

Measurement of Brain GABA Levels

MRS is a non-invasive technique that can be used to measure the concentration of metabolites, including GABA, in the living brain.

-

Instrumentation: A high-field MRI scanner (e.g., 3T or 7T) equipped for proton MRS.

-

Sequence: A J-difference editing sequence such as MEGA-PRESS (MEscher-GArwood Point RESolved Spectroscopy) is typically used to resolve the GABA signal from overlapping resonances of more abundant metabolites.

-

Procedure:

-

Administer the test compound to the animal model (e.g., via intraperitoneal injection or oral gavage).

-

Anesthetize the animal and place it in the MRI scanner.

-

Acquire a high-resolution anatomical MRI to define the volume of interest (VOI) in a specific brain region (e.g., hippocampus, cortex).

-

Perform the MEGA-PRESS sequence to acquire edited spectra from the VOI. This involves acquiring two sets of data: an "edit-on" scan where a frequency-selective pulse is applied to a specific GABA resonance, and an "edit-off" scan without this pulse.

-

Subtracting the "edit-off" from the "edit-on" spectrum reveals the edited GABA signal.

-

-

Data Analysis: The acquired spectra are processed and quantified using specialized software (e.g., LCModel, Gannet). GABA levels are typically expressed as a ratio to a reference metabolite like total creatine (B1669601) (tCr) or water. The change in GABA levels in the compound-treated group is compared to a vehicle-treated control group.

Antimicrobial Susceptibility Testing

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Materials:

-

Sterile 96-well microtiter plates.

-

Bacterial or fungal culture in logarithmic growth phase.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Visualization of Pathways and Workflows

Signaling Pathways

The Industrial Potential of 2,2-Dimethylpentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylpentanoic acid, a branched-chain carboxylic acid, is a versatile chemical intermediate with significant potential across various industrial sectors. This technical guide provides an in-depth analysis of its core applications, focusing on its established role in pharmaceuticals and its emerging utility in the synthesis of high-performance lubricants, polymers, and plasticizers. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate further research and development in leveraging the unique properties of this compound.

Introduction to this compound

This compound, also known as neoheptanoic acid, is a seven-carbon carboxylic acid with a quaternary carbon atom adjacent to the carboxyl group. This unique structural feature, the neo-structure, imparts exceptional thermal and oxidative stability to its derivatives, making them highly valuable in demanding industrial applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C7H14O2 | [1][2] |

| Molar Mass | 130.18 g/mol | [1][2] |

| Appearance | Liquid | [3] |

| Density | 0.918 g/mL at 20 °C | [1][4] |

| Boiling Point | 200-205 °C | [1] |

| Melting Point | -55.77 °C (estimate) | [1] |

| Refractive Index | n20/D 1.422 | [3] |

| CAS Number | 1185-39-3 | [4] |

Pharmaceutical Applications: A Cornerstone Intermediate

The most prominent industrial application of this compound is as a critical building block in the synthesis of the hypolipidemic agent, Gemfibrozil (B1671426).[5] Gemfibrozil is a well-established drug for the treatment of hyperlipidemia.

Synthesis of Gemfibrozil

The synthesis of Gemfibrozil from this compound derivatives is a multi-step process. A common route involves the reaction of a 2,2-dimethylpentanoate ester with 2,5-dimethylphenol (B165462). Several patented methods exist, aiming for high yield and purity.

The following protocol is a representative example of a laboratory-scale synthesis of Gemfibrozil, adapted from patented industrial processes.

Materials:

-

Methyl 2,2-dimethyl-5-bromopentanoate

-

2,5-Dimethylphenol

-

Potassium Carbonate

-

Tetrabutylammonium (B224687) Bromide

-

Sodium Hydroxide (B78521)

-

Hydrochloric Acid

Procedure: [6]

-

A mixture of methyl 2,2-dimethyl-5-bromopentanoate (30 kg), potassium carbonate (50 kg), 2,5-dimethylphenol (40 kg), and tetrabutylammonium bromide (3 kg) is heated to 105-115 °C.[6]

-

An additional 54 kg of methyl 2,2-dimethyl-5-bromopentanoate is added at a rate that maintains the temperature within the specified range.[6]

-

The reaction mixture is held at 105-115 °C for 3 hours.[6]

-

After cooling to 50-70 °C, methanol (75 L) is added.[6] The mixture is further cooled to 18-20 °C and filtered.[6]

-

The resulting gemfibrozil methyl ester is hydrolyzed by treating a methanol solution with aqueous sodium hydroxide at reflux for 3 hours (pH > 12.5).[6]

-

After distilling off the methanol, water is added, and the mixture is cooled to 25-30 °C to precipitate the sodium salt of Gemfibrozil.[6]

-

The sodium salt is then treated with hydrochloric acid in acetone to yield the final Gemfibrozil product, which is then purified.[6]

High-Performance Lubricants

The sterically hindered structure of this compound and its esters provides excellent thermal and oxidative stability, making them ideal candidates for high-performance lubricant base oils and additives. Esters derived from neo-acids, such as neopentyl glycol esters of branched dicarboxylic acids, have demonstrated superior properties compared to conventional lubricants.[7]

Synthesis of this compound Esters

The synthesis of lubricant esters typically involves the esterification of this compound with a suitable polyol, such as neopentyl glycol or trimethylolpropane.

The following is a general protocol for the synthesis of a dicarboxylate ester, which can be adapted for this compound.[7]

Materials:

-

Dicarboxylic acid (e.g., dodecanedioic acid)

-

Branched alcohol (e.g., 2-ethyl-1-hexanol)

-

Toluene (B28343) (as azeotropic solvent)

-

p-Toluenesulfonic acid (catalyst)

Procedure:

-

The dicarboxylic acid, branched alcohol, toluene, and p-toluenesulfonic acid are charged into a reaction flask equipped with a Dean-Stark trap and a condenser.

-

The mixture is heated to reflux, and the water formed during the reaction is continuously removed via the Dean-Stark trap.

-

The reaction is monitored by measuring the amount of water collected and by acid value determination of the reaction mixture.

-

Once the reaction is complete (acid value < 0.5 mg KOH/g), the toluene is removed by distillation.

-

The crude ester is then purified by washing with a dilute sodium bicarbonate solution, followed by water, and then dried under vacuum.

Performance Data of Branched Dicarboxylate Esters

While specific data for this compound esters is limited in publicly available literature, the performance of analogous branched dicarboxylate esters provides a strong indication of their potential.

| Ester Type | Viscosity Index (VI) | Pour Point (°C) | Oxidative Stability (OT, °C) | Flash Point (°C) | Reference |

| Di-2-ethylbutyl dodecanedioate (B1236620) (D2EBD) | 178-216 | - | 216 | - | [7] |

| Di-2-ethylhexyl dodecanedioate (D2EHD) | - | -58 | - | 200 | [7] |

| Di-2-ethylhexyl azelate (D2EHAz) | - | < -60 | - | - | [7] |

| Di-2-ethylhexyl suberate (B1241622) (D2EHSub) | - | < -60 | - | - | [7] |

Advanced Polymers: Polyesters and Polyurethanes

The unique structure of this compound can be leveraged to synthesize polyesters and polyurethanes with tailored properties. The bulky neo-group can enhance hydrolytic stability and impart flexibility to the polymer backbone.

Polyesters

Polyesters derived from this compound can be synthesized through polycondensation reactions with various diols. These polyesters are expected to exhibit good thermal stability and resistance to degradation.

A general procedure for the synthesis of aliphatic polyesters is provided below, which can be adapted for monomers derived from this compound.[8]

Materials:

-

Dicarboxylic acid or its dimethyl ester (derived from this compound)

-

Diol (e.g., 1,4-butanediol)

-

Catalyst (e.g., titanium tetrabutoxide)

Procedure:

-

The dicarboxylic acid (or its ester) and the diol are charged into a reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

-

The catalyst is added, and the mixture is heated under a nitrogen atmosphere.

-

The temperature is gradually increased to facilitate the esterification/transesterification reaction and the removal of water or methanol.

-

Once the initial reaction is complete, a vacuum is applied to remove the remaining byproducts and drive the polymerization to a high molecular weight.

-

The resulting polyester (B1180765) is then cooled and collected.

Polyurethanes

This compound can be used to synthesize polyester polyols, which are key components in the production of polyurethanes. These bio-based polyols can be reacted with isocyanates to form a wide range of polyurethane materials, from flexible foams to rigid coatings.

The synthesis of polyols involves the reaction of this compound with a polyfunctional alcohol, such as glycerol (B35011) or trimethylolpropane, followed by further reactions to introduce hydroxyl groups.

The following is a general protocol for the preparation of polyurethane foam using a synthesized polyol.

Materials:

-

Polyester polyol (derived from this compound)

-

Polymeric Methylene Diphenyl Diisocyanate (pMDI)

-

Catalysts (e.g., amine and tin-based)

-

Surfactant (silicone-based)

-

Blowing agent (e.g., water or a physical blowing agent)

Procedure:

-

The polyester polyol, catalysts, surfactant, and blowing agent are pre-mixed to form the "B-side" of the formulation.

-

The "A-side" (pMDI) is then added to the B-side in a specific ratio (isocyanate index).

-

The components are rapidly and thoroughly mixed.

-

The mixture is poured into a mold where it expands and cures to form the polyurethane foam.

Other Potential Industrial Applications

Plasticizers

Esters of this compound have the potential to be used as primary or secondary plasticizers for polymers such as polyvinyl chloride (PVC). The branched structure can improve low-temperature flexibility and reduce migration compared to some conventional plasticizers.[9]

Dyes and Coatings

As a chemical intermediate, this compound can be used in the synthesis of dyes and as a modifier in coating resins.[1] The incorporation of the neo-structure can enhance the durability and weather resistance of the final product.

Conclusion

This compound is a valuable and versatile chemical building block with a well-established role in the pharmaceutical industry and significant untapped potential in the production of high-performance materials. Its unique neo-structure provides inherent stability that can be harnessed to create advanced lubricants, durable polymers, and effective plasticizers. Further research into the synthesis and characterization of its derivatives is warranted to fully realize its industrial capabilities and to develop innovative and sustainable chemical products. This guide provides a foundational framework for researchers and professionals to explore and expand the applications of this promising compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C7H14O2 | CID 14455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound [stenutz.eu]

- 5. asianpubs.org [asianpubs.org]

- 6. US5654476A - Process for the preparation of gemfibrozil - Google Patents [patents.google.com]

- 7. ukm.my [ukm.my]

- 8. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

2,2-Dimethylpentanoic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2,2-dimethylpentanoic acid (CAS No. 1185-39-3). The following sections detail the chemical and physical properties, toxicological data, safe handling and storage procedures, and relevant experimental protocols for hazard assessment. This document is intended to serve as a vital resource for laboratory personnel and professionals in the field of drug development to ensure the safe and effective use of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the behavior of the chemical under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [1] |

| CAS Number | 1185-39-3 | [1] |

| Density | 0.918 g/mL at 20 °C | [2] |

| Boiling Point | 200-205 °C | [3] |

| Melting Point | -55.77 °C (estimate) | |

| Flash Point | 200-205 °C | |

| Refractive Index | n20/D 1.422 | [3] |

| Vapor Pressure | 0.0889 mmHg at 25°C |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. A summary of its GHS classification is provided in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage | Danger | Danger |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Warning | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | Warning |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | Warning |

Note: The classification may vary slightly between suppliers. The most severe classification (Skin Corrosion, Category 1C) should be prioritized for safety measures.[1][3][4]

Safety and Handling Precautions

Due to its corrosive nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[4][5]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron must be worn.[4][6]

-

Respiratory Protection: If working with heated material or in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[7]

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when heating or creating aerosols.[8]

Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.[4]

Storage and Disposal

Storage

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[9]

-

Keep away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[5][8]

-

Store in a dedicated corrosives cabinet. Avoid storage in metal cabinets which can corrode.[6][10] Organic acids should be segregated from mineral acids.[10][11]

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.

First-Aid Measures

Table 3: First-Aid Procedures for this compound Exposure

| Exposure Route | First-Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][12] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[12] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][12] |

Experimental Protocols for Hazard Assessment

The following sections describe the standardized methodologies for assessing the key hazards of this compound.

Acute Dermal Irritation/Corrosion: OECD Guideline 404

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.[1][13] A tiered approach is recommended to minimize animal testing.

Methodology:

-

Initial Screening: A weight-of-evidence analysis of existing data and validated in vitro tests are performed first to predict the potential for corrosion or irritation.[3]